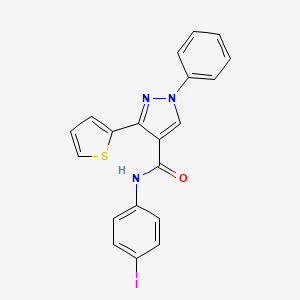

N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

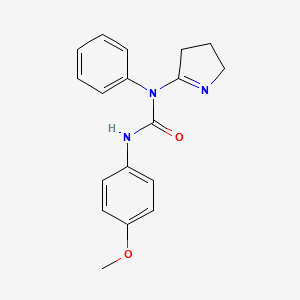

The compound “N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes an iodophenyl group, a phenyl group, a thiophenyl group, and a pyrazole group attached to a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its constituent atoms. Quantum-chemical calculations can be used to analyze the structure of molecular crystals .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the iodophenyl group might undergo substitution reactions, while the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Wissenschaftliche Forschungsanwendungen

Organic Electronics

This compound can be utilized in the synthesis of donor-acceptor polymers which are pivotal in organic electronics. These polymers exhibit tunable optoelectronic properties and are used in devices like photovoltaics , light-emitting diodes , and field-effect transistors . The thiophene moiety in the compound acts as a donor unit, contributing to the desirable solubility and electrical properties of the polymer.

Photovoltaic Applications

The photovoltaic properties of polymers synthesized using thiophene units are of significant interest. These materials can be used to create solar cells with a narrow band gap, which are essential for converting solar energy into electricity. The compound could be part of a polymer blend that exhibits temperature-dependent absorption, crucial for efficient solar energy harvesting .

Polymerization Studies

Researchers can explore the polymerization behavior of thiophene-based compounds. The compound can be involved in direct C-H arylation polymerization, a method that has gained attention for producing conjugated polymers with high yield and purity, which are important for scaling up production for commercial applications .

Optical Properties Research

The compound’s role in the development of materials with specific optical properties is noteworthy. It can be part of studies aiming to understand and manipulate the absorption and emission spectra of materials, which is valuable for applications like electrochromic devices .

Electrical Property Optimization

In the realm of electrical engineering , the compound can contribute to the optimization of electrical properties in materials. This includes enhancing conductivity and charge transport in materials used in various electronic components .

Chemical Synthesis

The compound can serve as a building block in chemical synthesis , providing a pathway to create complex molecules with specific functions. This is particularly relevant in the synthesis of other organic compounds with thiophene units, which are widely used in various chemical applications .

Medicinal Chemistry

In medicinal chemistry , such compounds can be investigated for their potential biological activities. The structure-activity relationship (SAR) studies could reveal its utility as a pharmacophore, leading to the development of new therapeutic agents .

Material Science

Lastly, in material science , the compound’s inclusion in the synthesis of new materials could lead to the discovery of substances with unique mechanical, thermal, or chemical properties, which could be used in a wide range of industrial applications .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-iodophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14IN3OS/c21-14-8-10-15(11-9-14)22-20(25)17-13-24(16-5-2-1-3-6-16)23-19(17)18-7-4-12-26-18/h1-13H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDYIEFTZKRAJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14IN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2978777.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2978783.png)

![N-[(4-fluorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2978792.png)

![N-(3-acetylphenyl)-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2978793.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2978795.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-6-phenyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2978797.png)